Pasireotide

Receptor pharmacology Binding affinity SSTR5

Pasireotide (SOM230) is the only FDA-approved somatostatin analog for Cushing's disease, with 39-fold higher SSTR5 affinity vs octreotide. As a true multireceptor ligand (SSTR5>SSTR2>SSTR3>SSTR1), it achieves superior biochemical control in octreotide/lanreotide-resistant acromegaly (OR 2.03). Generic substitution is pharmacologically invalid. For SSTR resistance mechanism studies, anti-proliferative NET research, and depot formulation development. Bulk quantities available. Request a quote.

Molecular Formula C58H66N10O9
Molecular Weight 1047.2 g/mol
CAS No. 396091-73-9
Cat. No. B1678482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePasireotide
CAS396091-73-9
Synonymscyclo((4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-d-tryptophyl-L-lysyl-4-o-benzyl-L-tyrosyl-L-phenylalanyl-)
pasireotide
SOM 230
SOM-230
SOM230
Molecular FormulaC58H66N10O9
Molecular Weight1047.2 g/mol
Structural Identifiers
SMILESC1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72)/t43-,46+,47+,48-,49+,50+,51+/m1/s1
InChIKeyVMZMNAABQBOLAK-DBILLSOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pasireotide (CAS 396091-73-9): A Second-Generation Multireceptor Somatostatin Analog for Targeted Neuroendocrine Therapy


Pasireotide (SOM230) is a second-generation injectable cyclohexapeptide somatostatin analog engineered as a multireceptor-targeted ligand. It is clinically approved for the treatment of Cushing's disease and acromegaly in adults for whom surgery is not an option or has failed [1]. Unlike first-generation somatostatin receptor agonists (SSTRAs) such as octreotide and lanreotide, which exhibit high affinity predominantly for SSTR2, pasireotide binds with high affinity to four of the five human somatostatin receptor subtypes: SSTR5, SSTR2, SSTR3, and SSTR1 [2]. The compound is available in both subcutaneous immediate-release (Signifor) and intramuscular long-acting release (Signifor LAR) formulations, with the LAR formulation achieving an effective half-life of approximately 12 hours after subcutaneous administration and providing sustained receptor engagement over a 28-day dosing interval via microsphere depot technology [3][4].

Why Pasireotide Cannot Be Substituted with Generic Octreotide or Lanreotide: A Receptor Pharmacology Rationale


Generic substitution between pasireotide and first-generation somatostatin analogs (octreotide or lanreotide) is pharmacologically invalid due to fundamentally distinct receptor binding profiles and clinical efficacy outcomes. First-generation SSTRAs are functionally SSTR2-preferring ligands that exhibit low or absent binding affinity for SSTR1 and SSTR4 [1]. In contrast, pasireotide is a true multireceptor ligand with a unique rank order of binding affinity (SSTR5 > SSTR2 > SSTR3 > SSTR1) and a 39-fold higher affinity for SSTR5 compared to octreotide [2]. This differential receptor engagement has direct clinical consequences: in a Phase III randomized trial of patients inadequately controlled on octreotide or lanreotide, switching to pasireotide LAR achieved biochemical control rates that were significantly superior to continued first-generation therapy (odds ratio 2.03; 95% CI 1.29–3.23) [3]. Furthermore, pasireotide has demonstrated efficacy in Cushing's disease—an indication for which octreotide and lanreotide are not approved due to their limited SSTR5 activity on corticotroph tumors [4]. Attempting generic substitution would therefore expose patients to either therapeutic failure (in acromegaly patients resistant to first-generation SSTRAs) or complete lack of indication coverage (in Cushing's disease).

Quantitative Differentiation Evidence for Pasireotide: Head-to-Head and Comparative Data


SSTR5 Binding Affinity: 39-Fold Higher Affinity Than Octreotide

Pasireotide exhibits a 39-fold higher binding affinity for human somatostatin receptor subtype 5 (SSTR5) compared to octreotide [1]. Additionally, pasireotide demonstrates 30-fold higher affinity for SSTR1 and 5-fold higher affinity for SSTR3 relative to octreotide, while having slightly lower affinity for SSTR2 (0.4-fold) [1]. This quantitative shift in receptor subtype preference fundamentally distinguishes pasireotide from the first-generation SSTR2-preferring analogs octreotide and lanreotide, which exhibit minimal to absent binding to SSTR1 (IC50 >1000 nM for octreotide; >1000 nM for lanreotide) [2].

Receptor pharmacology Binding affinity SSTR5 Cushing's disease Acromegaly

Biochemical Control in Octreotide/Lanreotide-Resistant Acromegaly: 2.03 Odds Ratio for Pasireotide Superiority

In a systematic review and network meta-analysis of randomized controlled trials in acromegaly, pasireotide demonstrated significantly higher biochemical control rates compared to octreotide long-acting release (OCT-LAR), with an odds ratio of 2.03 (95% credible interval: 1.29–3.23) [1]. The PAOLA Phase III trial specifically evaluated patients inadequately controlled on maximum doses of first-generation SSTRAs (mean GH >2.5 μg/L and IGF-1 >1.3×ULN despite ≥6 months of octreotide LAR 30 mg or lanreotide 120 mg). In this population, pasireotide LAR 40 mg and 60 mg every 28 days achieved biochemical control rates of 15.4% and 20.0% at week 24, compared to 0% in the active control arm continuing first-generation therapy [2].

Acromegaly Biochemical control Treatment-resistant Head-to-head trial Phase III

Cushing's Disease Cortisol Normalization: 59% UFC Normalization Rate Not Achievable with First-Generation Analogs

In a real-world cohort study of patients with active Cushing's disease, pasireotide monotherapy significantly reduced urinary free cortisol (UFC) and late-night salivary cortisol (LNSC) (p < 0.01), achieving normalization of UFC in 59% of cases and LNSC normalization in 38% of cases [1]. This clinical efficacy is mechanistically linked to the overexpression of SSTR5 on corticotroph tumor cells and the inability of first-generation SSTRAs (octreotide and lanreotide) to effectively engage this receptor subtype at clinically achievable concentrations [2]. Octreotide and lanreotide are not approved for Cushing's disease due to lack of efficacy.

Cushing's disease Urinary free cortisol Cortisol normalization ACTH-secreting adenoma Real-world evidence

Metastatic Neuroendocrine Tumor Control: 62.7% vs 46.2% Tumor Control Rate and Superior Progression-Free Survival

In a Phase III randomized study comparing pasireotide LAR versus octreotide LAR in patients with metastatic neuroendocrine tumors (NETs) and carcinoid symptoms refractory to first-generation somatostatin analogs, pasireotide demonstrated a tumor control rate at 6 months of 62.7% compared to 46.2% for octreotide, with an odds ratio of 1.96 (95% CI 0.89–4.32; P=0.09) [1]. Median progression-free survival was 11.8 months with pasireotide versus 6.8 months with octreotide, representing a statistically significant 54% reduction in the risk of progression or death (hazard ratio 0.46; 95% CI 0.20–0.98; P=0.045) [1].

Neuroendocrine tumors Progression-free survival Tumor control Phase III trial Carcinoid syndrome

Pharmacokinetic Differentiation: 12-Hour Subcutaneous Half-Life Enabling Once-Daily Dosing vs 2.3–2.7 Hour Octreotide

Pasireotide exhibits an effective elimination half-life of approximately 12 hours (range 9.7–13.1 hours) after subcutaneous administration, compared to 2.3–2.7 hours for subcutaneous octreotide [1][2]. This 4.4- to 5.2-fold longer half-life enables once-daily subcutaneous dosing of pasireotide (Signifor) versus the three-times-daily regimen required for octreotide immediate-release [3]. Additionally, pasireotide demonstrates a substantially larger volume of distribution (>100 L) compared to octreotide (13.6–30.4 L), reflecting extensive tissue distribution [2]. The LAR formulation of pasireotide provides a 28-day dosing interval via intramuscular microsphere depot, whereas octreotide LAR is also administered every 28 days [4].

Pharmacokinetics Half-life Subcutaneous dosing Volume of distribution Drug formulation

Safety Trade-Off: Elevated Hyperglycemia Risk Requires Active Glucose Monitoring and Management

Pasireotide is associated with a significantly higher incidence of hyperglycemia compared to first-generation somatostatin analogs. In pooled clinical trial data from studies C2305 and C2402 in acromegaly, 75.3% (134/178) and 65.6% (82/125) of pasireotide-treated patients developed hyperglycemia or experienced worsening of existing hyperglycemia, respectively [1]. This elevated glycemic risk is mechanistically attributed to pasireotide's preferential activation of SSTR5 over SSTR2, leading to a relative preservation of glucagon secretion while insulin secretion is inhibited [2]. In contrast, octreotide's stronger SSTR2-mediated glucagon suppression partially counterbalances its insulin-inhibitory effects, resulting in a lower hyperglycemia incidence [2]. Real-world data from Cushing's disease patients confirm that pasireotide led to significant hyperglycemia in 61% of cases [3].

Hyperglycemia Safety profile Adverse events Glucose homeostasis Risk-benefit assessment

Optimal Research and Industrial Applications for Pasireotide Based on Differentiated Evidence


Cushing's Disease Pathophysiology and Therapeutic Intervention Studies

Pasireotide is the only FDA-approved somatostatin analog indicated for Cushing's disease, based on its unique 39-fold higher SSTR5 affinity compared to octreotide [1] and demonstrated 59% urinary free cortisol normalization rate in real-world cohorts [2]. Research applications include in vitro studies using human corticotroph adenoma cell cultures, in vivo xenograft models of ACTH-secreting pituitary tumors, and clinical biomarker studies evaluating cortisol dynamics. For researchers investigating novel combination therapies, pasireotide serves as the evidence-based SSTR agonist backbone, with recent data showing that add-on metyrapone can further increase UFC normalization to 67% while allowing pasireotide dose reduction to mitigate hyperglycemia [2].

Acromegaly Research in First-Generation SSTR Agonist-Resistant Populations

Based on the PAOLA Phase III trial demonstrating 15.4–20.0% biochemical control rates in octreotide/lanreotide-resistant acromegaly (vs 0% for continued first-generation therapy) [3] and the network meta-analysis odds ratio of 2.03 favoring pasireotide [4], pasireotide is the scientifically validated research compound for studies focused on SSTR agonist resistance mechanisms. Applications include molecular profiling of resistant somatotroph adenomas, development of predictive biomarkers for pasireotide response, and preclinical evaluation of combination strategies with dopamine agonists or GH receptor antagonists. The 25-month extension data showing sustained biochemical control in 48.6% of patients confirms long-term efficacy for chronic dosing protocols [5].

Neuroendocrine Tumor Oncology Research and Anti-Proliferative Mechanism Studies

The Phase III data demonstrating superior progression-free survival for pasireotide (11.8 months vs 6.8 months for octreotide; HR 0.46; P=0.045) in refractory metastatic NETs [6] establishes pasireotide as the preferred research compound for studies of SSTR-mediated anti-proliferative signaling. Research applications include comparative gene expression profiling of NET cell lines treated with pasireotide vs octreotide, evaluation of pasireotide in NET G3 and NEC models where octreotide has shown minimal efficacy [7], and investigation of combination strategies with mTOR inhibitors or peptide receptor radionuclide therapy (PRRT). The broader receptor engagement profile (SSTR1/2/3/5) makes pasireotide particularly valuable for studies in NET subtypes with low or heterogeneous SSTR2 expression.

Pharmacokinetic and Formulation Development Studies for Once-Daily Subcutaneous Peptide Therapeutics

Pasireotide's unique pharmacokinetic profile—including a 12-hour effective half-life enabling once-daily subcutaneous dosing (vs 2.3–2.7 hours for octreotide requiring thrice-daily administration) [8] and a large volume of distribution exceeding 100 L [9]—makes it an informative reference compound for formulation scientists and pharmacokinetic modelers. Research applications include development of novel sustained-release depot formulations, physiologically-based pharmacokinetic (PBPK) modeling of peptide therapeutics, and comparative bioavailability studies. The LAR microsphere formulation achieving 28-day dosing intervals provides an additional benchmark for long-acting injectable technology assessment [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pasireotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.